molecular formula C12H17NO2 B4621665 N-[4-(butan-2-yloxy)phenyl]acetamide

N-[4-(butan-2-yloxy)phenyl]acetamide

Cat. No.: B4621665
M. Wt: 207.27 g/mol
InChI Key: ZCQCUCIDQQCYIT-UHFFFAOYSA-N
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Description

N-[4-(Butan-2-yloxy)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the para position with a butan-2-yloxy group (a branched alkoxy chain). The compound’s structure combines an acetamide moiety (CH₃CONH-) with a hydrophobic, branched ether substituent.

Properties

IUPAC Name

N-(4-butan-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-9(2)15-12-7-5-11(6-8-12)13-10(3)14/h5-9H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQCUCIDQQCYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yloxy)phenyl]acetamide typically involves the reaction of 4-hydroxyacetophenone with sec-butyl bromide in the presence of a base to form 4-(butan-2-yloxy)acetophenone. This intermediate is then reacted with acetic anhydride to yield this compound. The reaction conditions generally include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Acetone or ethanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Continuous stirred-tank reactors (CSTR) or batch reactors

    Purification: Crystallization or distillation

    Quality Control: High-performance liquid chromatography (HPLC) and gas chromatography (GC) for purity analysis

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yloxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction of the acetamide group to form amines.

    Substitution: Electrophilic aromatic substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(butan-2-yloxy)phenyl]acetamide is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include:

    Enzyme Inhibition: Inhibition of monoamine oxidases (MAO) and cholinesterases (ChE).

    Receptor Binding: Potential binding to neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical profiles of N-[4-(butan-2-yloxy)phenyl]acetamide can be inferred through comparisons with compounds sharing analogous substituents. Below is a detailed analysis of key analogs and their distinct features:

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

Compound Name Substituent(s) Key Features Biological Activity/Applications
N-(4-Hydroxyphenyl)acetamide -OH (para) High polarity due to phenolic -OH; low toxicity Analgesic properties
N-(4-Fluorophenyl)acetamide -F (para) Enhanced electron-withdrawing effect; improved metabolic stability Antibacterial, anti-inflammatory
N-(4-Methylphenyl)acetamide -CH₃ (para) Increased lipophilicity; moderate bioavailability Antipyretic, analgesic
N-[4-(Trifluoromethoxy)phenyl]acetamide -OCF₃ (para) High lipophilicity; resistance to enzymatic degradation Anti-inflammatory, herbicide potential
N-(4-Ethoxyphenyl)acetamide -OCH₂CH₃ (para) Balanced lipophilicity/solubility; ether linkage enhances stability Antimicrobial, anticancer
N-[4-(Benzyloxy)phenyl]acetamide -OCH₂C₆H₅ (para) Bulky aromatic substituent; steric hindrance affects receptor binding Enzyme inhibition, photodynamic therapy
N-(4-Methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide -OCH₃ and branched alkoxy Dual alkoxy groups enhance membrane permeability Research applications in drug design

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity :

  • The butan-2-yloxy group in the target compound introduces greater lipophilicity compared to smaller alkoxy groups (e.g., methoxy or ethoxy) due to its branched alkyl chain. This may enhance blood-brain barrier penetration or tissue absorption but could reduce aqueous solubility .
  • In contrast, the trifluoromethoxy group (-OCF₃) in provides even higher lipophilicity and resistance to oxidation, making it suitable for applications requiring prolonged metabolic stability .

For example, N-(4-fluorophenyl)acetamide shows enhanced antibacterial activity due to fluorine’s strong electronegativity . The butan-2-yloxy group is electron-donating, which may reduce electrophilicity but improve stability against nucleophilic degradation .

The branched butan-2-yloxy group may offer a balance between steric bulk and flexibility .

Biological Activity Trends: Analgesic activity is prominent in N-(4-hydroxyphenyl)acetamide due to hydrogen bonding from the -OH group . N-[4-(Trifluoromethoxy)phenyl]acetamide exhibits anti-inflammatory properties linked to its ability to modulate lipid-mediated signaling pathways .

Q & A

Q. What are the recommended synthetic routes for N-[4-(butan-2-yloxy)phenyl]acetamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 4-(butan-2-yloxy)aniline reacts with acetyl chloride in anhydrous conditions. A typical protocol involves:

Dissolving the aniline derivative in dry dichloromethane under nitrogen.

Dropwise addition of acetyl chloride with a base (e.g., triethylamine) to scavenge HCl.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the acetamide .
Purity is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm the butan-2-yloxy group (e.g., δ 1.2–1.4 ppm for methyl protons) and acetamide carbonyl (δ 168–170 ppm in 13^{13}C) .
  • IR : Stretching frequencies at ~1650 cm1^{-1} (amide C=O) and ~1240 cm1^{-1} (aryl ether C-O) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 250.1443) .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodological Answer :
  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via nonlinear regression .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer : Contradictions often arise from structural analogs (e.g., substituent effects on the phenyl ring). Strategies include:
  • Dose-Response Curves : Replicate assays across multiple concentrations to identify threshold effects.
  • Structural Analog Comparison : Compare with compounds like N-[4-(2-chloropropanoyl)phenyl]acetamide, where chloro vs. butan-2-yloxy groups alter lipophilicity and target binding .
  • Meta-Analysis : Cross-reference data from analogs with similar substituents (e.g., ethylsulfamoyl vs. benzyloxy groups) .

Q. What computational and experimental approaches validate target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) with force-field optimization for the butan-2-yloxy moiety .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) to quantify binding kinetics (KD_D) .
  • Mutagenesis Studies : Engineer enzyme active-site mutations to confirm critical binding residues .

Q. How can reaction yields be optimized during scale-up synthesis?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for nucleophilic substitutions .
  • Process Monitoring : Use in-situ FTIR to track reaction progression and minimize byproducts .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify the butan-2-yloxy group to propan-2-yloxy or pentan-3-yloxy and test activity shifts .
  • QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent bulkiness with anticancer potency .
  • Crystallography : Resolve X-ray structures of target-bound complexes to identify key interactions (e.g., hydrogen bonding with acetamide) .

Q. How should researchers address discrepancies in spectroscopic data?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize 13^{13}C-labeled acetamide to confirm NMR assignments .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the butan-2-yloxy chain .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves and fume hoods due to potential irritancy (analogous to N-[4-(4-chloro-benzenesulfonyl)-phenyl]-acetamide) .
  • Waste Disposal : Neutralize reaction byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(butan-2-yloxy)phenyl]acetamide
Reactant of Route 2
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N-[4-(butan-2-yloxy)phenyl]acetamide

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